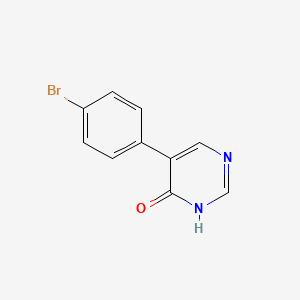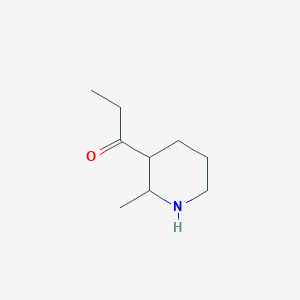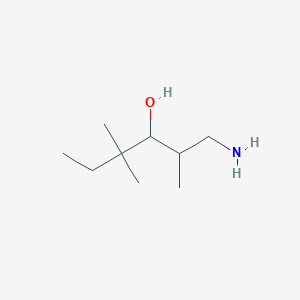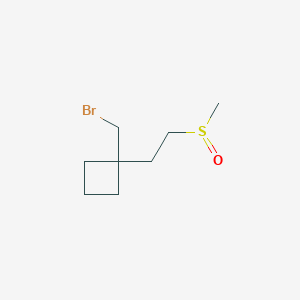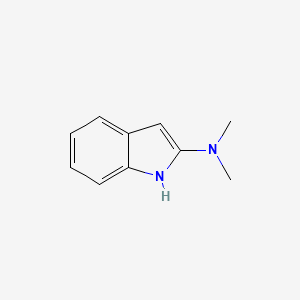![molecular formula C14H18O3 B13190443 2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13190443.png)
2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid is an organic compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid typically involves multiple steps. One common method includes the reaction of 4-isopropylbenzaldehyde with acetone in the presence of a base to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which 2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, and other biomolecules, resulting in various biological effects. The exact pathways and targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2,2-Dimethylpropanoic acid: A simpler compound with similar structural features but different chemical properties.
4-Isopropylbenzaldehyde: An intermediate in the synthesis of 2,2-Dimethyl-3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid.
Acetone: A common reagent used in the synthesis of the compound.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
特性
分子式 |
C14H18O3 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
2,2-dimethyl-3-oxo-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C14H18O3/c1-9(2)10-5-7-11(8-6-10)12(15)14(3,4)13(16)17/h5-9H,1-4H3,(H,16,17) |
InChIキー |
PNNMLZPZQDVCMC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


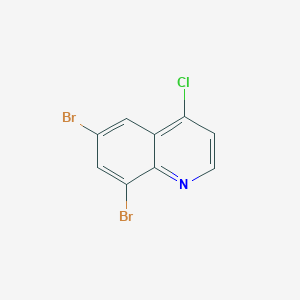
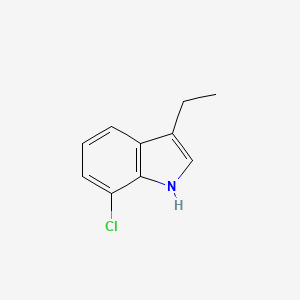
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid](/img/structure/B13190369.png)
![5-Ethoxyspiro[2.3]hexan-1-amine](/img/structure/B13190370.png)
![2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13190382.png)
